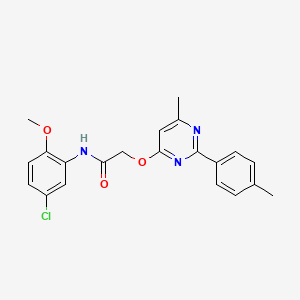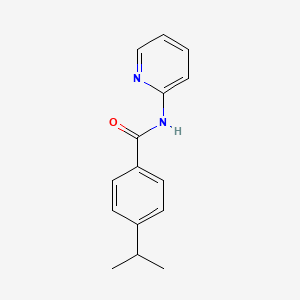
4-propan-2-yl-N-pyridin-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves condensation reactions and careful selection of starting materials. For instance, the compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one was synthesized using a one-pot method, which is a convenient approach to obtain complex molecules with high purity . Similarly, the compound (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was synthesized through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods highlight the versatility of synthetic strategies in creating diverse heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various spectroscopic techniques and theoretical calculations. For example, the compound from paper was characterized by FT-IR, NMR, Mass spectroscopy, and single-crystal X-ray diffraction, revealing its crystalline structure in the monoclinic space group. Theoretical calculations using density functional theory (DFT) were employed to optimize the molecular geometry and compare it with experimental data, showing excellent agreement . Similarly, the compound from paper underwent structural investigation using computational methods, including DFT, to predict vibrational frequencies, chemical shifts, and electronic properties .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are crucial for their practical applications. Theoretical calculations, such as molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, provide insights into the reactivity and potential uses of these molecules . Additionally, the antimicrobial activity of the compounds can be assessed through experimental methods, such as the disk well diffusion method, to determine their efficacy against various microorganisms . The ADMET properties, which predict the pharmacokinetics and safety profile of a compound, were calculated using online tools, indicating the potential of these compounds in drug development .
科学的研究の応用
Parkinson's Disease Research
4-propan-2-yl-N-pyridin-2-ylbenzamide has been implicated in research related to Parkinson's disease. Studies have found a correlation between exposure to certain chemicals and the development of Parkinson's disease symptoms. For instance, individuals who used an illicit drug, which was found to contain 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) among other chemicals, developed marked parkinsonism. These findings suggest that chemicals structurally similar to MPTP, like this compound, could potentially have neurotoxic effects leading to conditions such as Parkinson's disease (Langston et al., 1983).
Environmental Toxicology
Research on environmental exposure to various pesticides, including organophosphorus and pyrethroid compounds, emphasizes the need to understand the impact of chemical compounds like this compound on human health. A study investigating the environmental exposure of South Australian preschool children to these chemicals underscores the importance of evaluating the presence and effects of synthetic compounds in the environment, hinting at the broader implications of chemicals like this compound on public health (Babina et al., 2012).
Pharmacological Studies
This compound also finds relevance in pharmacological research, especially in studies focused on understanding the mechanisms of action of various drugs and their metabolic pathways. For example, research on L-735,524, a potent HIV-1 protease inhibitor, highlights the significance of studying the metabolites of pharmacologically active compounds to understand their efficacy, safety, and mechanism of action, thereby providing insights into how this compound could be studied or utilized in drug development (Balani et al., 1995).
Anesthesia and Sedation Research
In the field of anesthesia and sedation, compounds like this compound could be of interest for their potential uses in medical procedures. Research comparing propofol with a propofol-ketamine combination for outpatient colonoscopy sedation illustrates the ongoing efforts to optimize sedative regimens for medical procedures, potentially opening avenues for the application of this compound in similar contexts (Sipe et al., 2002).
Dietary Impact on Health
Additionally, studies on the effect of diet on serum albumin and hemoglobin adducts of heterocyclic amines, such as PhIP, underscore the significance of understanding the dietary and environmental factors that influence exposure to and the health effects of chemical compounds, including this compound. This research highlights the connection between diet, chemical exposure, and health risks, further emphasizing the need for comprehensive research on chemicals like this compound (Magagnotti et al., 2000).
特性
IUPAC Name |
4-propan-2-yl-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-6-8-13(9-7-12)15(18)17-14-5-3-4-10-16-14/h3-11H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOPJFVCPDSIDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(2,6-dimethoxyphenyl)-3-oxopropanenitrile](/img/structure/B2517913.png)
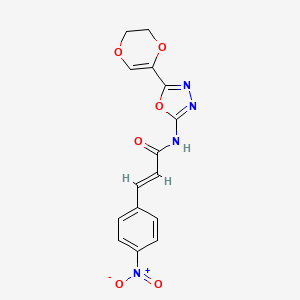
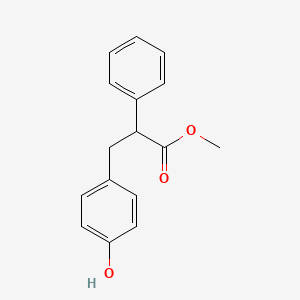
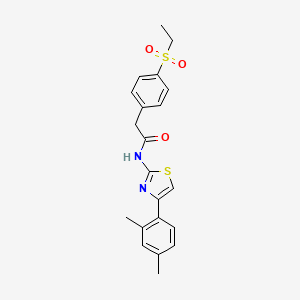

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2517926.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)
